molecular formula C20H22FN3O2S B11201140 4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B11201140
M. Wt: 387.5 g/mol
InChI Key: GXTISCSBJFISCV-UHFFFAOYSA-N
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Description

4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound with a unique structure that combines a thieno[3,2-b]pyrrole core with a fluorobenzyl and morpholinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.

    Introduction of the Fluorobenzyl Group: This step involves the alkylation of the thieno[3,2-b]pyrrole core with a 2-fluorobenzyl halide under basic conditions.

    Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using a morpholine derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: It is used as a probe to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound serves as a tool for chemical biology studies, helping to elucidate the function of specific proteins and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the morpholinyl group improves its solubility and bioavailability. The thieno[3,2-b]pyrrole core is crucial for its biological activity, potentially interacting with key residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide lies in its combination of structural features, which confer distinct biological activities and chemical properties. The presence of the thieno[3,2-b]pyrrole core, along with the fluorobenzyl and morpholinyl groups, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-N-(2-morpholin-4-ylethyl)thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C20H22FN3O2S/c21-16-4-2-1-3-15(16)14-24-17-5-12-27-19(17)13-18(24)20(25)22-6-7-23-8-10-26-11-9-23/h1-5,12-13H,6-11,14H2,(H,22,25)

InChI Key

GXTISCSBJFISCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(N2CC4=CC=CC=C4F)C=CS3

Origin of Product

United States

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